An In-Depth Technical Guide to Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate: Structure, Synthesis, and Potential Applications
An In-Depth Technical Guide to Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate: Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate, a substituted ortho-phenylenediamine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established synthetic methodologies and spectroscopic data from closely related analogs to propose a robust framework for its synthesis, characterization, and potential applications. This approach is grounded in fundamental principles of organic chemistry and provides a scientifically sound starting point for researchers and drug development professionals.
Molecular Structure and Properties
Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate is an aromatic compound featuring a benzene ring substituted with an ethyl ester, a primary amino group, and a secondary amino group bearing a 3-hydroxypropyl substituent. The ortho-disposed amino groups classify it as a derivative of ortho-phenylenediamine, a key structural motif in many biologically active compounds.
Key Structural Features:
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Ethyl Benzoate Moiety: This group imparts ester functionality, influencing solubility and providing a potential site for chemical modification.
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Ortho-Phenylenediamine Core: The two adjacent amino groups are crucial for its chemical reactivity and are often utilized in the synthesis of heterocyclic systems like benzimidazoles.
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N-(3-hydroxypropyl) Substituent: The presence of a hydroxyl group in the alkyl chain increases polarity and introduces a site for further functionalization or hydrogen bonding interactions.
A visual representation of the molecular structure is provided below:
Caption: Chemical structure of Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate.
Proposed Synthesis Pathway
A logical and efficient two-step synthesis is proposed, commencing from a commercially available starting material. This pathway is designed for high yield and purification feasibility, drawing parallels from established procedures for similar molecules.
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of Ethyl 4-[(3-hydroxypropyl)amino]-3-nitrobenzoate
This initial step involves a nucleophilic aromatic substitution reaction. The chloro group at the 4-position of Ethyl 4-chloro-3-nitrobenzoate is displaced by the amino group of 3-amino-1-propanol. The electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards this substitution.
Experimental Protocol:
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To a solution of Ethyl 4-chloro-3-nitrobenzoate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol, add 3-amino-1-propanol (1.1 equivalents) and a non-nucleophilic base like triethylamine (Et3N) (1.2 equivalents).
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the yellow solid, Ethyl 4-[(3-hydroxypropyl)amino]-3-nitrobenzoate. A similar procedure has been successfully employed for the synthesis of Ethyl 4-ethylamino-3-nitrobenzoate.[1]
Step 2: Synthesis of Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate
The second step is the reduction of the nitro group to a primary amine, yielding the final product. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
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Dissolve Ethyl 4-[(3-hydroxypropyl)amino]-3-nitrobenzoate (1 equivalent) in a solvent like ethanol or methanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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The reaction mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the crude product.
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Further purification can be achieved by column chromatography on silica gel if necessary. This reduction method is a standard procedure for converting nitroanilines to phenylenediamines.[2][3][4]
Predicted Analytical and Spectroscopic Data
The structural confirmation of the synthesized Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate would rely on standard spectroscopic techniques. The following table summarizes the predicted key signals based on its structure and data from analogous compounds.[5][6][7][8][9][10]
| Analytical Technique | Predicted Key Signals and Characteristics |
| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (approx. δ 6.5-7.5 ppm).Ethyl Ester: A quartet (CH₂) around δ 4.3 ppm and a triplet (CH₃) around δ 1.3 ppm.Hydroxypropyl Chain: Multiplets for the three CH₂ groups and a broad singlet for the OH group.Amino Groups: Two broad singlets for the NH₂ and NH protons, which are D₂O exchangeable. |
| ¹³C NMR | Aromatic Carbons: Six signals in the aromatic region (approx. δ 110-150 ppm).Ester Carbonyl: A signal around δ 165-170 ppm.Ethyl and Propyl Carbons: Signals in the aliphatic region (approx. δ 14-70 ppm). |
| IR Spectroscopy | N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the primary and secondary amines.O-H Stretching: A broad band around 3200-3600 cm⁻¹ for the hydroxyl group.C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.C-N Stretching: Bands in the region of 1250-1350 cm⁻¹. |
| Mass Spectrometry | Molecular Ion Peak (M⁺): A clear molecular ion peak corresponding to the calculated molecular weight of the compound. |
Potential Applications in Research and Drug Development
Substituted aminobenzoates and phenylenediamines are valuable building blocks in medicinal chemistry and materials science. The unique combination of functional groups in Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate makes it a promising scaffold for various applications.
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Synthesis of Heterocyclic Compounds: The ortho-phenylenediamine core is a precursor for the synthesis of benzimidazoles, which are present in a wide range of biologically active compounds with anticancer, antimicrobial, and antiviral properties.
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Drug Discovery: The amino and hydroxyl groups provide handles for further chemical modifications, allowing for the generation of libraries of compounds for screening against various biological targets.
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Polymer and Dye Chemistry: Phenylenediamine derivatives are used in the synthesis of high-performance polymers and as intermediates in the dye industry.[11][12]
The structural features of Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate suggest its potential as a versatile intermediate for creating novel molecules with tailored properties for pharmaceutical and material science applications.
Conclusion
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